molecular formula C23H21FN6O5 B2897131 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171471-98-9

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2897131
CAS RN: 1171471-98-9
M. Wt: 480.456
InChI Key: VUUJNOSMWGMYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C23H21FN6O5 and its molecular weight is 480.456. The purity is usually 95%.
The exact mass of the compound 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activities

The compound of interest is part of a broader category of heterocyclic compounds that have been synthesized and evaluated for their potential in various biological activities. Studies have shown that such compounds, particularly those containing 1,2,4-oxadiazole and 1,2,3-triazole moieties, exhibit significant anti-protozoal, antimicrobial, and anti-cancer properties due to their bioisosteric features and the ability to participate in bioactive interactions. For instance, a series of novel oxadiazolyl pyrrolo triazole diones were designed and synthesized, demonstrating in vitro anti-protozoal and cytotoxic activities (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012). Similarly, other derivatives have been associated with potent antimicrobial activities against various test microorganisms, highlighting their potential as therapeutic agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant and Anticancer Activity

The research into derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound , has led to discoveries in antioxidant and anticancer activities. These derivatives were found to have significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid in some cases. Furthermore, they exhibited notable anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, indicating their potential in cancer therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Antihyperglycemic Activity

Another area of application for such compounds is in the treatment of diabetes mellitus. A series of 1,2,4-oxadiazolidine-3,5-diones, related in structure to the compound , was synthesized and evaluated as oral antihyperglycemic agents. These compounds showed promising results in reducing plasma glucose levels in diabetic mouse models, demonstrating their potential as antidiabetic drugs (Malamas, Sredy, McCaleb, Gunawan, Mihan, & Sullivan, 2001).

Fluorescence Chemosensor for Ag+

Additionally, polytriazole derivatives incorporating 1,2,4-oxadiazole moieties have been explored for their application as fluorescence chemosensors for Ag+ detection. These studies reveal that such compounds can be highly sensitive and selective, offering a novel approach for detecting silver ions in various environments (Cao, Pei, Xu, Zhang, & Pei, 2015).

properties

IUPAC Name

3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O5/c1-4-34-16-8-6-13(9-17(16)33-3)21-25-18(35-27-21)11-29-20-19(26-28-29)22(31)30(23(20)32)14-7-5-12(2)15(24)10-14/h5-10,19-20H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUJNOSMWGMYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)C)F)N=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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